4-Ethynylpiperidin-4-ol hydrochloride
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Overview
Description
4-Ethynylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethynyl group and a hydroxyl group on the piperidine ring. This compound is typically available as a solid and is used in various scientific research applications .
Scientific Research Applications
4-Ethynylpiperidin-4-ol hydrochloride has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary targets of 4-Ethynylpiperidin-4-ol hydrochloride are currently under investigation. The compound is a novel derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its potential role in HIV treatment, it may interact with pathways related to viral entry and replication. This is speculative and further studies are required to confirm these effects .
Result of Action
As a potential treatment for HIV, it may inhibit viral entry and replication, but this is speculative and requires further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and presence of other molecules could potentially affect its action. For instance, it is recommended to be stored at 4°C, under nitrogen, and away from moisture , suggesting that these conditions may be important for maintaining its stability and efficacy.
Preparation Methods
The synthesis of 4-Ethynylpiperidin-4-ol hydrochloride involves several steps. One common synthetic route starts with the reaction of piperidine with acetylene to introduce the ethynyl group. This is followed by hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Ethynylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Ethynylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
1,2,5-Trimethylpiperidin-4-ol derivatives: These compounds also contain a piperidine ring with various functional groups and have been studied for their antimicrobial activity.
4-Ethynylpyridine hydrochloride: This compound is similar in structure but contains a pyridine ring instead of a piperidine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
4-ethynylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h1,8-9H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXKBUJKFWTSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNCC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044901-46-2 |
Source
|
Record name | 4-ethynylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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